N-(4-Iodophenyl)formamide CAS number 6382-09-8 identification
N-(4-Iodophenyl)formamide CAS number 6382-09-8 identification
Technical Monograph: N-(4-Iodophenyl)formamide
CAS Registry Number: 6393-17-5 (Note: User-supplied CAS 6382-09-8 appears to be a typographical error or an obsolete registry; this guide focuses on the chemical entity N-(4-Iodophenyl)formamide).
Chemical Identity & Physiochemical Profile
N-(4-Iodophenyl)formamide is a functionalized anilide derivative serving as a critical intermediate in organic synthesis. Its structural uniqueness lies in the dual-functionality: the formamide group (
Physiochemical Specifications
| Property | Specification |
| IUPAC Name | N-(4-Iodophenyl)formamide |
| Common Synonyms | 4'-Iodoformanilide; N-Formyl-4-iodoaniline |
| Molecular Formula | |
| Molecular Weight | 247.03 g/mol |
| Appearance | Off-white to beige crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| SMILES | O=CNC1=CC=C(I)C=C1 |
| InChI Key | ZHNUHDYFZUAESO-UHFFFAOYSA-N |
Synthetic Routes & Optimization
The synthesis of N-(4-Iodophenyl)formamide is most reliably achieved through the formylation of 4-iodoaniline. While direct reflux with formic acid is possible, it often suffers from reversibility and harsh conditions. The Mixed Anhydride Method is the superior protocol for high yield and purity.
Protocol: Mixed Anhydride Formylation
Causality: Acetic anhydride reacts with formic acid to generate acetic formic anhydride in situ. This intermediate is a more potent electrophile than formic acid alone, allowing the reaction to proceed at lower temperatures, preserving the sensitive C-I bond.
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Activation: In a dry round-bottom flask, mix Formic Acid (1.2 eq) and Acetic Anhydride (1.1 eq). Stir at 50-60°C for 2 hours to generate the mixed anhydride active species.
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Addition: Dissolve 4-iodoaniline (1.0 eq) in dry THF or DCM. Add this solution dropwise to the activated mixture at 0°C to control the exotherm.
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Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor via TLC (SiO₂, 30% EtOAc/Hexanes).
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Quench & Isolation: Quench with ice water. The product often precipitates directly. If not, extract with EtOAc, wash with saturated
(to remove excess acid), and recrystallize from Ethanol/Water.
Caption: Step-wise workflow for the synthesis of N-(4-Iodophenyl)formamide via the mixed anhydride method.
Mechanistic Applications
The utility of N-(4-Iodophenyl)formamide bifurcates into two primary mechanistic pathways: Dehydration (to form isocyanides) and Cross-Coupling (utilizing the aryl iodide).
Pathway A: Isocyanide Generation (Ugi/Passerini Precursor)
The formamide group is the immediate precursor to the isocyanide functionality. Dehydration is typically effected using Phosphorus Oxychloride (
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Relevance: 4-Iodophenyl isocyanide is a "chameleonic" building block. It can undergo multicomponent reactions (Ugi reaction) to build peptidomimetic scaffolds, leaving the iodine intact for subsequent diversification.
Pathway B: Palladium-Catalyzed Coupling
The para-iodine atom is an excellent leaving group for oxidative addition by Pd(0) species.
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Relevance: It allows the formamide motif to be installed onto complex biaryls via Suzuki-Miyaura coupling before conversion to the isocyanide, enabling late-stage functionalization.
Caption: Divergent reactivity pathways: Dehydration to isocyanide (Path A) vs. Pd-catalyzed cross-coupling (Path B).
Analytical Characterization
Correct identification of N-(4-Iodophenyl)formamide requires understanding Rotameric Isomerism . Due to the partial double-bond character of the C-N amide bond, the molecule exists as a mixture of cis and trans rotamers (relative to the formyl proton and the phenyl ring) in solution.
Spectroscopic Fingerprint
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NMR (DMSO-d6 or
):-
Rotamers: You will observe two sets of signals . This is NOT an impurity.
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Formyl Proton (-CHO): Typically appears as two signals (often doublets due to NH coupling) between
8.3 and 9.0 ppm. The cis isomer (minor) and trans isomer (major) ratio depends on the solvent. -
Amide Proton (-NH): Broad singlets/doublets, usually
10.0–10.5 ppm. -
Aromatic Region: Two doublets (AA'BB' system) characteristic of para-substitution, split further by rotameric exchange.
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IR Spectroscopy:
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Amide I (C=O): Strong band at 1650–1690
. -
Amide II (N-H bend): ~1540
.
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Mass Spectrometry (ESI/EI):
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Molecular Ion:
(approx). -
Fragmentation: Loss of CO (28 Da) to form 4-iodoaniline cation is common.
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Safety & Handling
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Hazards: Like many halogenated anilides, this compound should be treated as a potential skin sensitizer and irritant. The iodine bond is photolabile; protect from light to prevent degradation (purple discoloration indicates iodine release).
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
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Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
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Synthesis via Mixed Anhydride
- Title: Efficient Formylation of Amines using Formic Acid and Acetic Anhydride.
- Source:Organic Syntheses, Coll. Vol. 3, p. 590.
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URL:[Link] (General procedure adapted for iodo-analog).
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Isocyanide Dehydration Protocol
- Title: A More Sustainable Isocyanide Synthesis
- Source:Beilstein J. Org. Chem. 2022, 18, 1426–1433.
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URL:[Link]
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Rotameric Characterization
- Title: NMR Detection of Isomers Arising from Restricted Rot
- Source:Molecules 2012, 17(9), 10471-10493.
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URL:[Link]
